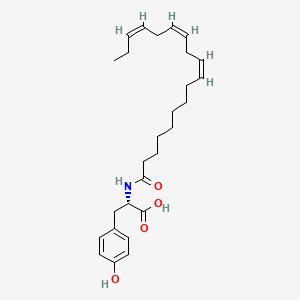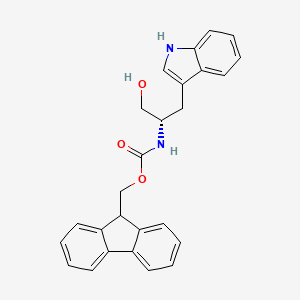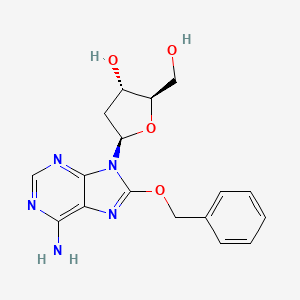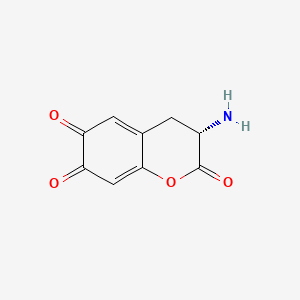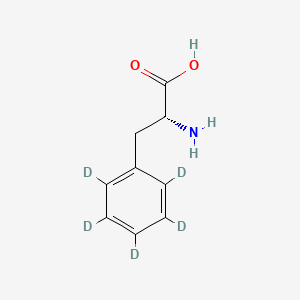
Vandetanib-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vandetanib is an antineoplastic kinase inhibitor used to treat symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease . It is an oral once-daily kinase inhibitor of tumor angiogenesis and tumor cell proliferation with the potential for use in a broad range of tumor types .
Synthesis Analysis
A study has been conducted on the design and synthesis of Vandetanib derivatives . The study involved the introduction of a nitroimidazole group in the piperidine side chain and modification on the aniline moiety of vandetanib .Molecular Structure Analysis
Vandetanib is a novel, orally available inhibitor of different intracellular signaling pathways involved in tumor growth, progression, and angiogenesis: vascular endothelial growth factor receptor-2, epidermal growth factor receptor, and REarranged during Transfection tyrosine kinase activity .Chemical Reactions Analysis
A Liquid chromatography tandem mass spectrometry (LC–MS/MS) method was established for the determination of Vandetanib in two various matrices including rat liver microsomes (RLMs) and human plasma . This method was applied in metabolic stability investigation of Vandetanib .Physical And Chemical Properties Analysis
Vandetanib is an oral once-daily kinase inhibitor of tumor angiogenesis and tumor cell proliferation . Its chemical formula is C22H24BrFN4O2 .Safety And Hazards
Zukünftige Richtungen
Vandetanib has shown potential in the treatment of various types of cancer, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer . Ongoing phase II and III clinical trials will better define the appropriate schedule, the optimal setting of evaluation, and the safety of long-term use of Vandetanib .
Eigenschaften
CAS-Nummer |
1215100-18-7 |
|---|---|
Produktname |
Vandetanib-d4 |
Molekularformel |
C22H24BrFN4O2 |
Molekulargewicht |
479.387 |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2 |
InChI-Schlüssel |
UHTHHESEBZOYNR-OSEHSPPNSA-N |
SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC |
Synonyme |
N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[[1-methyl-4-(piperidinyl-d4)]methoxy]-4-quinazolinamine; 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-[[1-methyl(piperidin-4-yl)-d4]_x000B_methoxy]quinazoline; ZD 6474-d4; Zactima-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




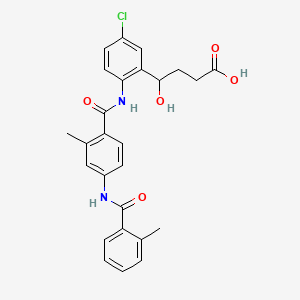
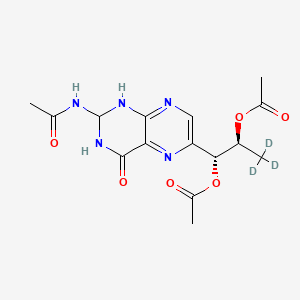
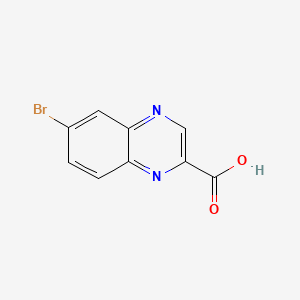
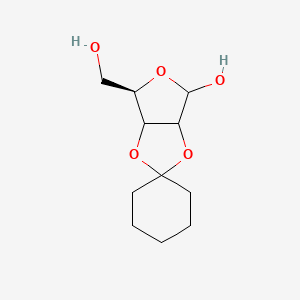
![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)
